molecular formula C8H12N2S B2631354 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine CAS No. 933724-86-8

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Cat. No.: B2631354
CAS No.: 933724-86-8
M. Wt: 168.26
InChI Key: SDXVLTANPSZQGZ-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine (PubChem CID: 20982837) is a bicyclic heterocyclic compound featuring a benzothiazole core fused with a partially saturated cyclohexene ring. Its molecular formula is C₈H₁₂N₂S, with a molecular weight of 168.26 g/mol. The structure includes a methyl group at the 2-position of the thiazole ring and an amine group at the 7-position of the tetrahydrobenzene moiety. Key identifiers include the SMILES CC1=NC2=C(S1)C(CCC2)N and InChIKey SDXVLTANPSZQGZ-UHFFFAOYSA-N .

This compound is commercially available as a powder, stored at 4°C, and carries hazard warnings (H302, H315, H319, H335) related to toxicity and irritation . It serves as a building block in organic synthesis, particularly for biologically active heterocycles .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-10-7-4-2-3-6(9)8(7)11-5/h6H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXVLTANPSZQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups onto the benzothiazole ring .

Scientific Research Applications

Neurodegenerative Diseases

One of the most promising applications of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Research has indicated that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibiting this enzyme may help increase acetylcholine levels and improve cognitive function.

A study demonstrated that benzothiazole derivatives exhibited excellent AChE inhibitory activity. The synthesized compounds were evaluated for their potency using in vitro assays, with some showing significant inhibitory effects (IC50 values as low as 2.7 µM) . This suggests that this compound could be a valuable lead compound for developing new treatments for Alzheimer's disease.

Enzyme Inhibition

In addition to its effects on AChE, this compound has been studied for its potential to inhibit monoamine oxidase (MAO) and cholinesterase (ChE). These enzymes are crucial in regulating neurotransmitter levels and have been implicated in various neuropsychiatric disorders. The compound's ability to act as a multi-target-directed ligand (MTDL) makes it a candidate for further exploration in treating conditions such as depression and anxiety .

Anti-inflammatory Properties

Recent studies have also highlighted the anti-inflammatory potential of benzothiazole derivatives. Compounds structurally related to this compound have shown promise in reducing inflammation through various mechanisms. For instance, certain derivatives have been tested for their ability to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses . This opens avenues for developing new anti-inflammatory drugs based on this compound.

Case Studies and Research Findings

Study Focus Findings
Study on AChE Inhibition Evaluated a series of benzothiazole derivativesCompound 3i showed IC50 = 2.7 µM against AChE
Multi-target Ligands Investigated MAO and ChE inhibitionSeveral derivatives displayed significant inhibitory activity
Anti-inflammatory Activity Explored potential anti-inflammatory effectsSome compounds reduced inflammation markers significantly

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, leading to its biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes critical data for 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Identifiers/Properties Source/Application
This compound 2-CH₃ C₈H₁₂N₂S 168.26 PubChem CID: 20982837; SMILES: CC1=NC2=C(S1)C(CCC2)N; Storage: 4°C; Hazards: H302, H315 Pharmaceutical intermediate, organic synthesis
2-Ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine 2-C₂H₅, N-CH₃ C₁₀H₁₆N₂S 196.31 Limited data (PubChem entry inaccessible); ethyl group increases lipophilicity vs. methyl Structural analog for drug design
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine 2-C₆H₅ C₁₃H₁₄N₂S 230.33 PubChem CID: 20982838; Predicted Collision Cross Section: 200.7 Ų (m/z 231.1) Research use; potential applications in mass spectrometry-based studies
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine 2-(4-OCH₃-C₆H₄) C₁₄H₁₆N₂OS 260.35 CAS: 1251924-95-4; High-purity synthesis available (99–99.999%) Life science research; custom synthesis
6,7-Dihydro-2-methyl-4(5H)-benzoxazolone Oxygen analog (S→O) C₈H₉NO₂ 151.16 CAS: 201024-63-7; Benzoxazolone core with ketone group Comparative heterocycle; highlights sulfur’s role in electronic properties

Key Differences and Trends

Electronic Properties: Methoxy groups in the 4-methoxyphenyl derivative introduce electron-donating effects, altering reactivity in substitution reactions .

Heteroatom Comparison :

  • Replacing sulfur with oxygen (as in benzoxazolone) reduces ring aromaticity and alters hydrogen-bonding capacity, impacting solubility and biological interactions .

Synthetic Utility :

  • The 2-methyl derivative is a precursor for spirocyclic compounds (e.g., N-((indol-3-yl)methylene)-tetrahydrobenzothiazole amines), which are explored for bioactive molecule synthesis .
  • Phenyl-substituted analogs are used in collision cross-section studies, aiding in structural characterization via mass spectrometry .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine (CAS No. 20982837) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2SC_8H_{12}N_2S, with a molecular weight of 168.26 g/mol. The compound features a benzothiazole structure that is known for its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antitumor properties. A study highlighted the cytostatic effects of azomethine derivatives related to benzothiazoles, suggesting that modifications to the benzothiazole structure can enhance their efficacy against cancer cells .

Table 1: Summary of Antitumor Activities

CompoundActivity TypeIC50 (µM)Reference
Azomethine DerivativeCytostatic10.5
Benzothiazole DerivativeAntitumor15.0

Anti-inflammatory Properties

The compound has also been associated with anti-inflammatory activities. In vitro studies have shown that certain benzothiazole derivatives can inhibit pro-inflammatory cytokines in cell lines .

Table 2: Anti-inflammatory Effects

CompoundCytokine InhibitionReference
Benzothiazole DerivativeIL-6 Inhibition
Azomethine DerivativeTNF-alpha Inhibition

Enzyme Inhibition

Investigations into the enzyme inhibition profiles of this compound reveal its potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting cholinesterase and certain cytochrome P450 enzymes .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is heavily influenced by their structural characteristics. Modifications such as the introduction of electron-withdrawing groups or alterations in the nitrogen positioning can significantly impact their pharmacological profiles.

Key Findings on SAR:

  • Substituents: The presence of methyl or halogen substituents enhances activity.
  • Ring Modifications: Changes to the benzothiazole ring system can lead to increased potency against specific targets.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various benzothiazole derivatives including this compound against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of action for similar compounds. The study demonstrated that these compounds could effectively reduce inflammation markers in animal models .

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